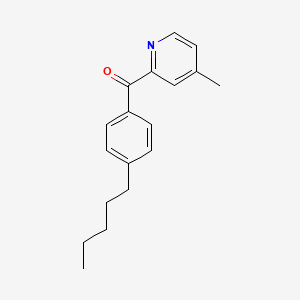

4-Methyl-2-(4-pentylbenzoyl)pyridine

Description

4-Methyl-2-(4-pentylbenzoyl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and a 4-pentylbenzoyl substituent at the 2-position. This compound belongs to a class of heterocyclic aromatic systems widely studied for their applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name |

(4-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-13-14(2)11-12-19-17/h7-13H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAASCSVHHPYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243416 | |

| Record name | (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-16-7 | |

| Record name | (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-2-pyridinyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-pentylbenzoyl)pyridine typically involves the reaction of 4-methylpyridine with 4-pentylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-pentylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

4-Methyl-2-(4-pentylbenzoyl)pyridine serves as a significant building block in organic synthesis. It is utilized in the preparation of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile reagent .

Research has indicated that compounds similar to this compound exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown that pyridine derivatives can possess antimicrobial and antiviral activities, making them candidates for developing new antibiotics or antiviral agents .

- Receptor Binding Studies : The compound may interact with biological macromolecules, suggesting potential applications in pharmacology for drug design targeting specific receptors or enzymes .

Medicinal Chemistry

The therapeutic potential of this compound is under investigation:

- Cardiotonic Effects : Similar compounds have been reported to exhibit positive inotropic effects, suggesting they may be useful in treating heart diseases like congestive heart failure .

- Anti-inflammatory and Anticancer Properties : Ongoing research aims to explore its pharmacological activities, which may include anti-inflammatory and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial activity of pyridine derivatives against various bacterial strains. The findings indicated that compounds with longer alkyl chains exhibited superior antimicrobial properties, suggesting that structural modifications could enhance efficacy against pathogens .

Case Study 2: Cardiovascular Applications

Research on carbostyril derivatives has shown promise in increasing myocardial contractility without significantly raising heart rates. This suggests that similar compounds could be developed for therapeutic use in managing heart conditions .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-pentylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Structural Analogues and Isomerism

The compound shares structural similarities with several pyridine derivatives, particularly those bearing alkyl/aryl substituents and benzoyl groups. Key analogues include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 4-Methyl-2-(4-pentylbenzoyl)pyridine | C₁₈H₂₁NO₂ | 283.37 | 4-CH₃, 2-(4-pentylbenzoyl) |

| 6-Methyl-2-(4-pentyloxybenzoyl)pyridine | C₁₈H₂₁NO₂ | 283.37 | 6-CH₃, 2-(4-pentyloxybenzoyl) |

| 4-Methyl-2-(4-pentyloxybenzoyl)pyridine | C₁₈H₂₁NO₂ | 283.37 | 4-CH₃, 2-(4-pentyloxybenzoyl) |

| 3-Methyl-2-(4-pentyloxybenzoyl)pyridine | C₁₈H₂₁NO₂ | 283.37 | 3-CH₃, 2-(4-pentyloxybenzoyl) |

| 6-Methoxy-2-(4-pentylbenzoyl)pyridine | C₁₈H₂₁NO₂ | 283.37 | 6-OCH₃, 2-(4-pentylbenzoyl) |

Key Observations :

- Isomerism : All compounds listed are structural isomers with identical molecular formulas but differing in substituent positions or functional groups (e.g., methyl vs. methoxy). These differences significantly alter electronic properties and steric effects .

- Electronic Effects : The benzoyl group (electron-withdrawing) and alkyl chains (electron-donating) modulate the pyridine ring's electron density, affecting reactivity and intermolecular interactions.

Physicochemical Properties

Comparative physicochemical data for selected analogues:

Key Observations :

- Lipophilicity : The pentylbenzoyl substituent increases XLogP compared to simpler methyl or aryl derivatives, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

4-Methyl-2-(4-pentylbenzoyl)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives known for their diverse biological activities. The compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 265.37 g/mol

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The MIC values indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, a common pathogen in skin infections .

Anti-inflammatory Effects

Research has indicated that this compound may act as an inhibitor of inflammatory pathways. It has been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in microbial growth and inflammation:

- Enzyme Inhibition : The compound acts as an inhibitor of phospholipase A2, an enzyme involved in the inflammatory response.

- Receptor Interaction : It inhibits ligand-receptor interactions, which play a critical role in cell signaling pathways related to inflammation and immune responses .

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The compound exhibited significant activity against drug-resistant strains, indicating its potential as a candidate for tuberculosis treatment .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of the compound in rodent models. It was found to reduce pain and inflammation significantly in models of arthritis, suggesting its therapeutic potential for chronic inflammatory conditions .

Q & A

Basic: What are the common synthetic routes for preparing 4-Methyl-2-(4-pentylbenzoyl)pyridine, and what reaction conditions are typically employed?

Methodological Answer:

The synthesis typically involves coupling reactions between pyridine derivatives and acyl chlorides. For example, reacting hydroxy-substituted intermediates (e.g., 5-hydroxy-2-(4-cyanophenyl)-1,3-dioxane) with 4-pentylbenzoyl chloride in pyridine under anhydrous conditions yields the target compound. Pyridine acts as both a solvent and base to neutralize HCl byproducts. Reaction monitoring via TLC (silica gel, ethyl acetate/petroleum ether) ensures completion. Purification via column chromatography (silica gel, 100–200 mesh) or recrystallization is recommended . Alternative pathways may involve cyclization of brominated intermediates with aminopyridines, as seen in imidazopyridine syntheses .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- FTIR : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and aromatic C-H vibrations (3050–3100 cm⁻¹) .

- NMR : ¹H NMR (500 MHz, DMSO-d₆) should show signals for the pentyl chain (δ 0.8–1.6 ppm), pyridine protons (δ 7.5–8.5 ppm), and methyl groups (δ 2.5 ppm). ¹³C NMR confirms the benzoyl carbonyl (δ ~165 ppm) .

- Mass Spectrometry (MS) : HRMS (ESI) provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₂₁NO₂: 284.1651) .

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions, as demonstrated in related pyridine-metal complexes .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when confirming the structure of derivatives?

Methodological Answer:

Contradictions often arise from impurities or isomeric byproducts. Strategies include:

- Cross-Validation : Compare NMR integration ratios with MS isotopic patterns.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Alternative Ionization Methods : Use APCI or MALDI-MS to confirm molecular ion stability.

- Single-Crystal X-ray Analysis : Definitive structural confirmation, as applied to analogous pyridine complexes .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Intermediate Stabilization : Protect reactive groups (e.g., hydroxyls) during acyl chloride reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps.

- Solvent Optimization : Use anhydrous pyridine or DMF to enhance solubility and reduce side reactions .

- Byproduct Monitoring : Employ GC-MS or HPLC to detect and quantify impurities early .

Basic: What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

The compound is stable in sealed containers at 2–8°C under inert gas (N₂/Ar). Degradation occurs via hydrolysis of the benzoyl group in humid environments, forming 4-pentylbenzoic acid. Monitor for discoloration or precipitate formation. Long-term storage requires desiccants (silica gel) and protection from light .

Advanced: How can computational methods (e.g., DFT) complement experimental data in understanding electronic structure?

Methodological Answer:

- DFT Calculations : Predict molecular orbitals, charge distribution, and reactivity sites. Compare computed IR/NMR spectra with experimental data .

- Molecular Dynamics : Simulate solvation effects and stability in different solvents.

- Docking Studies : Explore potential biological interactions by modeling ligand-protein binding .

Basic: What safety considerations are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

- Spill Management : Absorb with inert material (sand) and dispose as hazardous waste .

Advanced: How is the coordination chemistry of this compound with transition metals investigated?

Methodological Answer:

- Synthesis of Metal Complexes : React with Mo(CO)₆ or CrCl₃ in THF under reflux. Monitor via UV-Vis for ligand-to-metal charge transfer .

- Validation Techniques : X-ray crystallography confirms geometry (e.g., octahedral Mo complexes), while EPR and cyclic voltammetry assess redox properties .

Advanced: How should SAR studies for pharmacological applications be designed?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modified alkyl chains or electron-withdrawing groups .

- In Vitro Assays : Test antimicrobial activity (MIC assays) and antioxidant capacity (DPPH radical scavenging) .

- Statistical Modeling : Use QSAR to correlate electronic parameters (Hammett σ) with bioactivity .

Basic: What purification methods isolate the compound from polar byproducts?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.